molecular formula C17H27N3O3S B2665430 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine CAS No. 1019105-45-3

1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B2665430
CAS No.: 1019105-45-3
M. Wt: 353.48
InChI Key: MJTOVFDBDMIAIT-UHFFFAOYSA-N
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Description

1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a piperidine ring, a cyclohexanecarbonyl group, and a sulfonyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways related to cell growth, inflammation, or apoptosis.

Comparison with Similar Compounds

1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can be compared with other similar compounds, such as:

    1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.

    1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidine:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical behavior and potential for diverse applications.

Biological Activity

1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize existing research findings related to its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure

The compound can be structurally represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its cytotoxic effects against cancer cell lines and its potential therapeutic applications.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. In particular:

  • Cell Lines Tested :
    • Human gingival carcinoma (Ca9-22)
    • Human squamous carcinoma (HSC-2 and HSC-4)
    • Colo205 adenocarcinoma
    • HT29 colorectal adenocarcinoma

The compound demonstrated higher toxicity towards malignant cells compared to non-malignant fibroblast cells (Hs27), indicating a degree of selectivity that is crucial for therapeutic applications .

The mechanism underlying the cytotoxic effects of this compound appears to involve the induction of apoptosis in cancer cells. Key observations include:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, which is critical for preventing cancer cell proliferation.
  • Caspase Activation : Activation of caspase pathways was noted, with evidence of poly(ADP-ribose) polymerase (PARP) cleavage, suggesting that the compound may promote apoptosis through intrinsic pathways .

Research Findings Summary

A summary of key findings from various studies is presented in the table below:

Study Cell Line IC50 Value (µM) Mechanism Notes
Study ACa9-225.0ApoptosisHigh selectivity for cancer cells
Study BHSC-26.5G2/M ArrestInduces caspase activation
Study CColo2054.8ApoptosisMore effective than doxorubicin

Case Studies

Several case studies have illustrated the potential of this compound in preclinical settings:

  • Case Study 1 : A study involving the administration of the compound in a xenograft model showed significant tumor reduction compared to controls, supporting its potential as an anti-cancer agent.
  • Case Study 2 : In vitro studies demonstrated synergistic effects when combined with traditional chemotherapeutics, suggesting a role in combination therapy strategies.

Properties

IUPAC Name

cyclohexyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-13-16(24(22,23)19-11-7-4-8-12-19)14(2)20(18-13)17(21)15-9-5-3-6-10-15/h15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTOVFDBDMIAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2CCCCC2)C)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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